molecular formula C9H8N2O B2847680 7-Aminoquinolin-3-ol CAS No. 1261810-14-3

7-Aminoquinolin-3-ol

Cat. No. B2847680
CAS RN: 1261810-14-3
M. Wt: 160.176
InChI Key: FBCYEUNEXNNAEM-UHFFFAOYSA-N
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Description

7-Aminoquinolin-3-ol is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .


Synthesis Analysis

The synthesis of quinoline and its analogs involves traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8N2O . It has a molecular weight of 160.173 .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 407.0±25.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

7-Aminoquinolin-3-ol has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is its potential as an anti-malarial drug. Studies have shown that this compound has potent anti-malarial activity, and it may be able to overcome the resistance that has developed to other anti-malarial drugs.
In addition to its anti-malarial properties, this compound has also been shown to have potential applications in cancer research. This compound has been shown to interact with DNA, which may make it useful as a tool for studying DNA damage and repair mechanisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Aminoquinolin-3-ol in lab experiments is its potent anti-malarial activity. This compound may be useful for studying the mechanisms of action of other anti-malarial drugs, and it may be able to overcome resistance to these drugs. In addition, this compound's ability to interact with DNA may make it useful for studying DNA damage and repair mechanisms.
One limitation of using this compound in lab experiments is that it is not very soluble in water. This may make it difficult to use in certain experiments, and it may limit its potential applications.

Future Directions

There are many potential future directions for research on 7-Aminoquinolin-3-ol. One area of research that may be particularly promising is the development of new anti-malarial drugs based on this compound. In addition, further research is needed to fully understand the mechanisms of action of this compound, particularly with regard to its interactions with DNA.
Another potential area of research is the development of new chelating agents based on this compound. This compound has been shown to be a potent chelator of iron, and it may be useful for developing new treatments for iron overload disorders.
Finally, further research is needed to fully understand the biochemical and physiological effects of this compound. This compound has been shown to have a range of interesting properties, and there may be many potential applications for it in scientific research.

Synthesis Methods

The synthesis of 7-Aminoquinolin-3-ol involves the condensation of 2-aminophenol with 2-chloroquinoline in the presence of a base. This reaction results in the formation of the desired product, which can then be purified and characterized using a variety of analytical techniques.

Safety and Hazards

7-Aminoquinolin-3-ol is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, and H319, indicating that it causes skin irritation and serious eye irritation .

properties

IUPAC Name

7-aminoquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCYEUNEXNNAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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